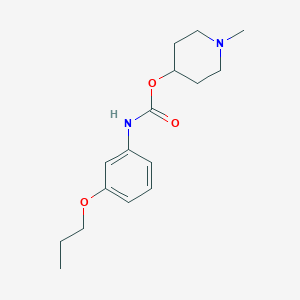
1-methyl-4-piperidinyl 3-propoxyphenylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-4-piperidinyl 3-propoxyphenylcarbamate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by a piperidine ring substituted with a methyl group at the nitrogen atom and a carbamate group linked to a 3-propoxyphenyl moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-piperidinyl 3-propoxyphenylcarbamate typically involves the reaction of 1-methylpiperidine with 3-propoxyphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where the reaction takes place under optimized conditions. The product is continuously extracted and purified, ensuring a consistent and high-quality output.
化学反应分析
Types of Reactions
1-methyl-4-piperidinyl 3-propoxyphenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products are typically oxidized derivatives of the original compound.
Reduction: The major products are reduced forms of the compound, often resulting in the formation of secondary amines or alcohols.
Substitution: The major products are substituted carbamates or other derivatives depending on the nucleophile used.
科学研究应用
1-methyl-4-piperidinyl 3-propoxyphenylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-methyl-4-piperidinyl 3-propoxyphenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
相似化合物的比较
Similar Compounds
- (1-methylpiperidin-4-yl) N-(3-methoxyphenyl)carbamate
- (1-methylpiperidin-4-yl) N-(3-ethoxyphenyl)carbamate
- (1-methylpiperidin-4-yl) N-(3-butoxyphenyl)carbamate
Uniqueness
1-methyl-4-piperidinyl 3-propoxyphenylcarbamate is unique due to its specific propoxyphenyl substitution, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C16H24N2O3 |
|---|---|
分子量 |
292.37g/mol |
IUPAC 名称 |
(1-methylpiperidin-4-yl) N-(3-propoxyphenyl)carbamate |
InChI |
InChI=1S/C16H24N2O3/c1-3-11-20-15-6-4-5-13(12-15)17-16(19)21-14-7-9-18(2)10-8-14/h4-6,12,14H,3,7-11H2,1-2H3,(H,17,19) |
InChI 键 |
SBAXVWZTDUTJQG-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)NC(=O)OC2CCN(CC2)C |
规范 SMILES |
CCCOC1=CC=CC(=C1)NC(=O)OC2CCN(CC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















